molecular formula C9H5F2NO2 B1455578 2-(4-Cyanophenyl)-2,2-difluoroacetic acid CAS No. 1261358-84-2

2-(4-Cyanophenyl)-2,2-difluoroacetic acid

Cat. No. B1455578
CAS RN: 1261358-84-2
M. Wt: 197.14 g/mol
InChI Key: YNJRLINCQPOYJK-UHFFFAOYSA-N
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Description

“2-(4-Cyanophenyl)-2,2-difluoroacetic acid” is a chemical compound. It is used as a precursor in the synthesis of inhibitors such as Tpl2 kinase inhibitors and P2X7 antagonists used in the treatment of pain . It is also an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .


Synthesis Analysis

The synthesis of “this compound” involves an improved process for the preparation of dabigatran etexilate mesylate . The compound of formula (VI) is prepared by a reaction of compound of formula (IV) compound of formula (V) with reagent as shown in Scheme 1 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C9H7NO2 .

Scientific Research Applications

Sensor Development

A study demonstrated the use of cyano-substituted vinylacridine derivatives for creating aggregation-induced emission nanofibers, serving as effective dual sensors for detecting aromatic amine and volatile acid vapors. This application highlights the potential of incorporating the structural motif of 2-(4-Cyanophenyl)-2,2-difluoroacetic acid in designing sensitive materials for environmental monitoring and safety applications (Xue et al., 2017).

Organic Synthesis

Another research avenue involves using difluoroacetic acid derivatives as intermediates in organic synthesis. For instance, N-Acyl-3,3-difluoro-2-oxoindoles were generated from reactions involving difluoroacetic acid derivatives, leading to various 2,2-difluorophenylacetic products. This versatility underscores the utility of difluoroacetic acid derivatives in synthesizing a broad range of compounds for pharmaceutical and material science applications (Boechat et al., 2008).

Liquid Crystal Research

Research into liquid crystalline materials has also benefited from derivatives of this compound. Compounds formed by reacting 4-cyano-1,1'-biphenyl derivatives with cyanoacetic acid demonstrated the ability to form nematic phases, contributing to advancements in display technologies and optical devices (Kreß et al., 2012).

Polymer Chemistry

The condensation of isopropyl cyanoacetate with substituted benzoic aldehydes to form novel esters of 2-cyano-3-phenyl-2-propenoic acid exemplifies the role of difluoroacetic acid derivatives in polymer chemistry. These esters underwent copolymerization with vinyl benzene, showcasing the potential for creating new polymeric materials with unique properties (Kharas et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, “2-CYANOPHENYL)ACETIC ACID”, indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-cyanophenyl)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-9(11,8(13)14)7-3-1-6(5-12)2-4-7/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJRLINCQPOYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to the above-described scheme, 2-(4-cyanophenyl)-2,2-difluoroacetic acid ethyl ester (Compound 2a; 202.7 mg, 0.9 mmol), 1N K2CO3 solution (2.7 mL) and DMF (2.7 mL) were put into an eggplant flask, and the mixture was stirred at 25° C. for 18 hours. After the reaction, the reaction mixture was neutralized with 5% HCl solution, extracted with ethyl acetate and washed with water, and an organic layer was dried with anhydrous sodium sulfate. Ethyl acetate was distilled away under reduced pressure, and by carrying out purification by silica gel column chromatography, 2-(4-cyanophenyl)-2,2-difluoroacetic acid (Compound 4a) was obtained with a yield of 79%.
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202.7 mg
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2.7 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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